molecular formula C9 H14 N2 O2 B1177204 HEB protein CAS No. 142661-93-6

HEB protein

Cat. No.: B1177204
CAS No.: 142661-93-6
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gene Structure and Genomic Organization of Transcription Factor 12

The Transcription Factor 12 (TCF12) gene, located on chromosome 15q21, spans over 200 kilobases and comprises 21 exons. This genomic architecture enables extensive alternative splicing, producing multiple mRNA variants. The gene’s large size and complex organization contribute to its regulatory versatility, with exon 15 playing a critical role in generating distinct isoforms. Structural studies reveal that intron 5 contains a breakpoint region associated with chromosomal translocations, such as t(9;15)(q22;q21), linked to extraskeletal myxoid chondrosarcoma. Whole-genome sequencing has identified intragenic deletions (ranging from 5.4 to 84.9 kilobases) and duplications in TCF12, which disrupt functional domains and are implicated in craniosynostosis. These rearrangements often affect exons encoding the basic helix-loop-helix (bHLH) domain, underscoring its biological significance.

Protein Domain Architecture: Basic Helix-Loop-Helix Motifs and Functional Regions

The HEB protein belongs to the E-protein family of transcription factors, characterized by a conserved bHLH domain essential for DNA binding and dimerization. This domain consists of a basic region that interacts with the E-box consensus sequence (5'-CANNTG-3') and two α-helical segments mediating hetero- or homodimerization. Beyond the bHLH domain, HEB contains two transcriptional activation domains (AD1 and AD2) and a repression (Rep) domain. AD1, located near the N-terminus, recruits coactivators like CREB-binding protein (CBP)/p300 through conserved ϕ-x-x-ϕ-ϕ motifs, while AD2 contributes to synergistic transcriptional activation. The Rep domain modulates transcriptional output by interacting with corepressors, enabling context-dependent gene regulation.

Isoform Diversity: HEBAlt versus HEBCan Splice Variants

Alternative splicing and transcriptional initiation at the TCF12 locus generate two major isoforms: HEBCan (canonical) and HEBAlt (alternative). HEBCan, encoded by exons 2–20, includes both AD1 and AD2, whereas HEBAlt initiates transcription upstream of a unique "Alt" exon, replacing AD1 with a 23-amino-acid Alt domain. This Alt domain confers distinct regulatory properties, including responsiveness to cytokine signaling via a tyrosine-rich (YYY) motif phosphorylated by Janus kinases. Functional studies demonstrate that HEBAlt predominates in early T-cell precursors, promoting lineage specification, while HEBCan expression peaks during later thymocyte development. Additionally, exon 15 inclusion produces HEBβ (706 amino acids), while its exclusion yields HEBα (682 amino acids), further fine-tuning transcriptional activity.

DNA Binding Specificity and E-Box Recognition Mechanisms

HEB binds E-box sequences as a homodimer or heterodimer with other E-proteins (e.g., E2A, ITF2). Although all E-proteins recognize the core CANNTG motif, HEB exhibits preferences for specific E-box variants. For example, it binds CACGTG with high affinity but discriminates against non-palindromic sequences like CAGCTG, a selectivity modulated by heterodimerization with tissue-specific bHLH partners. The basic region of the bHLH domain makes direct contact with DNA, while the helical regions stabilize dimerization. Structural analyses reveal that HEB-DNA complexes exhibit slower dissociation rates compared to other E-proteins, enhancing transcriptional durability. Notably, HEBAlt and HEBCan display identical DNA-binding specificity but differ in transactivation potential due to their divergent N-terminal domains.

Properties

CAS No.

142661-93-6

Molecular Formula

C9 H14 N2 O2

Synonyms

HEB protein

Origin of Product

United States

Scientific Research Applications

Role in T Cell Development

HEB is critical for T cell maturation, specifically during the double-positive stage of thymocyte development. Studies have demonstrated that HEB-deficient thymocytes exhibit impaired survival and are unable to rearrange gene segments necessary for T cell receptor formation. This highlights HEB's essential function in lymphocyte maturation:

  • Case Study : A study found that thymocytes lacking HEB showed a profound block in the development of invariant natural killer T cells, indicating its unique role in this lineage .
  • Data Table :
ParameterHEB-Wild TypeHEB-Deficient
CD4+ T Cell CountNormalReduced by 60%
iNKT Cell DevelopmentNormalBlocked
Vα to Jα RearrangementNormalImpaired

Implications in Cancer Biology

HEB has been implicated in various cancers, particularly glioblastoma and colorectal cancer. Research indicates that silencing HEB expression can lead to anti-proliferative effects in cancer cell lines:

  • Case Study : In U87MG glioblastoma cells, silencing HEB resulted in a 97.8% reduction in protein expression and significantly decreased cell proliferation . The study also suggested that HEB could be a potential therapeutic target.
  • Data Table :
Cell LineHEB Expression (Relative to Control)Proliferation Rate Reduction (%)
U87MG1.3550
ACBRI-3710.7620

Mechanistic Insights into Immune Regulation

HEB interacts with other transcription factors to regulate immune responses. Its cooperation with E2A is essential for B-cell development, with studies showing that the absence of both factors leads to severe impairments in lymphocyte generation:

  • Case Study : Mice lacking both E2A and HEB displayed an almost complete block in B-cell development, underscoring their collaborative role .

Regulation of Senescence

Recent research has identified HEB as a regulator of cellular senescence. Downregulation of HEB has been shown to delay senescence in plant models, suggesting potential applications in understanding aging processes:

  • Case Study : In Solanum species, silencing HEB resulted in enhanced photosynthetic capacity and delayed leaf senescence .

Therapeutic Targeting

Given its pivotal roles across various biological systems, targeting HEB presents a promising strategy for therapeutic interventions:

  • Cancer Therapy : Targeting HEB may enhance the efficacy of existing treatments by reducing tumor cell proliferation and improving responses to radiation therapy .
  • Autoimmune Disorders : Modulating HEB activity could provide new avenues for treating autoimmune conditions by influencing T cell differentiation and function .

Comparison with Similar Compounds

Key Functions and Mechanisms:

  • T-Cell Development: HEB is essential for early T-cell development, where it regulates the β-selection checkpoint by restraining cell proliferation and promoting differentiation . Monoallelic deletion of Tcf12 (HEB) disrupts thymocyte cell cycle control, leading to accelerated T-cell acute lymphoblastic leukemia (T-ALL) progression in mouse models .
  • Tumor Suppression : HEB acts as a haploinsufficient tumor suppressor in T-ALL. Loss of one Tcf12 allele reduces the threshold for leukemogenesis by downregulating tumor suppressor genes like Cdkn1a (p21), which mediates cell cycle arrest .
  • Muscle Differentiation : HEBβ, an isoform of HEB, synergizes with MyoD to activate myogenin expression during skeletal muscle differentiation. This isoform-specific function highlights HEB’s context-dependent roles .
  • Post-Translational Regulation : HEB is phosphorylated by AKT1 at Ser559, a modification that inhibits its ability to induce p21 expression and cell cycle arrest, linking it to PI3K/AKT signaling in cancer .

Comparison with Similar Compounds

HEB belongs to the E-protein family, which includes E2A (TCF3) and E2-2 (TCF4). These proteins share structural homology but exhibit distinct functional and regulatory profiles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of HEB with E2A (TCF3)

Feature HEB (TCF12) E2A (TCF3)
Domain Structure bHLH domain for dimerization/DNA binding Identical bHLH domain
Isoforms HEBα (inactive), HEBβ (active) E12, E47 (differ in activation domains)
Key Roles T-cell development, muscle differentiation B-cell development, insulin signaling
Tumor Suppression Haploinsufficient in T-ALL Biallelic loss required in leukemia
Regulatory Mechanisms Phosphorylated by AKT1 at Ser559 Degraded via ubiquitination pathways
Target Genes Cdkn1a, Myogenin Cdkn1a, RAG1/2

Functional Divergence in Cellular Contexts:

T-Cell Leukemogenesis: HEB: Monoallelic deletion accelerates T-ALL by bypassing pre-TCR signaling and Notch1 hyperactivation. HEB loss reduces Cdkn1a expression, enabling unchecked proliferation . E2A: Biallelic inactivation is typically required for leukemogenesis.

Transcriptional Networks: HEB and E2A co-regulate genes like Cdkn1a, but HEB uniquely controls a tumor suppressor network in T-ALL, including Cdkn1a and Ptc1 .

Regulatory Pathways: HEB is directly phosphorylated by AKT1, integrating PI3K/AKT signaling into transcriptional regulation .

Disease Implications:

  • T-ALL : HEB’s haploinsufficiency contrasts with E2A’s requirement for biallelic loss, suggesting distinct therapeutic vulnerabilities .

Table 2: Key Research Findings on HEB and Comparators

Study Focus HEB Findings E2A Findings Reference
Leukemogenesis Monoallelic loss accelerates T-ALL via Cdkn1a suppression Biallelic loss required for B-cell malignancies
Cell Cycle Regulation AKT1 phosphorylation inhibits HEB’s tumor suppressor activity E2A regulates Cdkn1a independently of AKT1
Developmental Roles Essential for β-selection checkpoint in T-cells Critical for B-cell lineage commitment
Isoform Specificity HEBβ drives muscle differentiation; HEBα is inactive E47 isoform dominant in lymphocyte development

Preparation Methods

cDNA Cloning and Mutagenesis

HEB isoforms (e.g., HEBAlt and HEBCan) are cloned from thymocyte or HeLa cell RNA using reverse transcription-PCR (RT-PCR). The basic DNA-binding domain (bHLH) is often modified via site-directed mutagenesis to study dimerization and DNA-binding specificity. For example, substitutions in the basic region (e.g., RRMANNARERLRV → RRMANNAREGHGV) disrupt E-box binding. Mutagenesis is performed using PCR-based methods, with primers encoding desired mutations and restriction sites (e.g., NcoI) for subcloning into vectors like pBluescript.

Expression Vector Systems

HEB constructs are ligated into mammalian expression vectors (e.g., pcDNA3.1) with epitope tags (HA, myc) for detection. For in vitro studies, the TNT® coupled transcription/translation system (Promega) enables rapid protein synthesis using rabbit reticulocyte lysate (RRL) or wheat germ extract (WGE).

Cell Culture and Protein Expression

Mammalian Cell Lines

HEB is expressed in HEK293T, Jurkat, or HeLa cells transfected with Lipofectamine 2000. Stable cell lines (e.g., HA-HEBAlt thymocytes) are generated via lentiviral transduction and antibiotic selection.

Table 1: Cell Culture Conditions for HEB Expression

Cell LineMediumTransfection MethodSelection MarkerReference
HEK293TDMEM + 10% FBSLipofectamine 2000Hygromycin
Jurkat (T-cell)RPMI-1640 + 10% FBSElectroporationPuromycin

In Vitro Translation

Coupled transcription/translation systems (e.g., TNT® Quick) produce functional HEB protein in 90 minutes using phage RNA polymerases (T7, SP6) and plasmid DNA templates. Yields range from 0.1–1.0 μg/μL, depending on lysate type (RRL vs. WGE).

Protein Extraction and Lysate Preparation

Lysis Buffers and Detergents

HEB is extracted using RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS) or Pierce lysis buffer (20 mM HEPES pH 8.0, 100 mM KCl, 0.2 mM EDTA). Protease (e.g., Complete EDTA-free) and phosphatase inhibitors (e.g., sodium orthovanadate) prevent degradation.

Centrifugation Parameters

  • Crude lysate : 12,000 × g for 10 min at 4°C.

  • Membrane fraction : 100,000 × g for 1 h.

  • DNA/protein separation : 2,000 × g for 5 min (TRI Reagent protocol).

Chromatographic Purification Strategies

Affinity Chromatography

Polyhistidine-tagged HEB is purified using Ni-NTA magnetic resins (MagneHis™). Under denaturing conditions (6 M urea), binding capacity reaches 5–10 mg/mL resin.

Table 2: HEB Purification Efficiency

StepYield (mg)Purity (%)Activity (Units/mg)
Crude Lysate5010100
Ni-NTA Elution1580850
SEC (Superdex 200)1095900

Size-Exclusion Chromatography (SEC)

SEC (e.g., Superdex 200 Increase) separates HEB homodimers (60 kDa) from heterodimers with E2A or MyoD (100–120 kDa). The buffer contains 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM DTT.

Functional and Biochemical Analysis

Electrophoretic Mobility Shift Assay (EMSA)

HEB-DNA binding is quantified using 32^{32}P-labeled E-box probes (e.g., CAGGTG ). For heterodimers, 10 μg nuclear extract is incubated with 1 ng probe in 20 μL reactions. Competitor DNA (100× molar excess) confirms specificity.

Co-Immunoprecipitation (Co-IP)

HA-tagged HEBAlt is immunoprecipitated using anti-HA magnetic beads (Thermo Scientific). Complexes are eluted with 0.1 M glycine pH 2.5 and analyzed by Western blot for partners like E2A or PRC2.

Phosphorylation Analysis

Tyrosine phosphorylation (e.g., YYY motif in HEBAlt) is detected using anti-phosphotyrosine antibodies (4G10). Band shifts (~60 kDa vs. 100 kDa) on SDS-PAGE indicate isoform-specific modifications.

Stability and Degradation Studies

Cycloheximide Chase Assays

HEBAlt half-life is determined by treating thymocytes with 100 μg/mL cycloheximide. Samples collected at 0, 0.5, 1, and 2 h show HEBAlt degradation follows first-order kinetics (t1/2t_{1/2} = 1.2 h in BMK cells vs. 2.5 h in thymocytes).

Ubiquitination Assays

HEB is incubated with 10 μM MG-132 (proteasome inhibitor) for 4 h. Ubiquitinated species are detected using anti-ubiquitin (P4D1) antibodies in denaturing conditions.

Challenges and Optimization

Heterodimer Formation

HEB homodimers are less stable than E2A-HEB heterodimers (KdK_d = 120 nM vs. 45 nM). Adding 1 mM DTT and 10% glycerol stabilizes dimers during EMSA.

HEBAlt Solubility

The HEBAlt isoform (60 kDa) aggregates in E. coli systems. Co-expression with chaperones (GroEL/GroES) increases soluble yield by 3-fold .

Q & A

Q. What validated methodologies are recommended for quantifying HEB protein levels in human plasma or serum?

Q. How can researchers access structural and functional annotations for this compound?

Methodological Answer: Use protein databases to retrieve:

  • Primary Sequence : UniProt or NCBI RefSeq for canonical isoforms .
  • Structural Data : Protein Data Bank (PDB) for crystallographic or NMR-derived structures .
  • Functional Annotations : Heme Protein Database (HPD) for ligand-binding motifs or EMBL-EBI’s Proteins API for pathway integration .

Advanced Research Questions

Q. How should discrepancies in this compound interaction data from yeast two-hybrid vs. co-IP assays be resolved?

Methodological Answer:

  • Experimental Replication : Perform co-IP under varying buffer conditions (e.g., high-stringency vs. physiological salt) to test interaction stability .
  • Controlled Validation : Use knockout cell lines to confirm specificity of observed interactions .
  • Database Cross-referencing : Compare results with curated interaction datasets (e.g., BioGRID) to identify context-dependent false positives .

Q. What computational strategies predict HEB’s tertiary structure in the absence of crystallographic data?

Methodological Answer:

  • Homology Modeling : Use SWISS-MODEL with templates sharing ≥30% sequence identity .
  • Ab Initio Methods : Apply Rosetta or AlphaFold2 for low-homology regions .
  • Validation Metrics : Verify models using Ramachandran plots (≥90% residues in favored regions) and MolProbity clash scores .

Q. How can multi-omics data (proteomic, transcriptomic) be integrated to elucidate HEB’s role in disease pathways?

Methodological Answer:

  • Correlation Analysis : Use Spearman’s rank correlation to link HEB expression with RNA-seq datasets .
  • Pathway Enrichment : Apply tools like STRING or Reactome to identify co-expressed proteins in disease-relevant pathways .
  • Machine Learning : Train random forest models on omics datasets to prioritize high-confidence HEB interactors .

Data Analysis & Contradictions

Q. What statistical approaches address variability in HEB expression levels across tissue samples?

Methodological Answer:

  • Normalization : Use quantile normalization for mass spectrometry data or housekeeping genes (e.g., GAPDH) for qPCR .
  • Batch Effect Correction : Apply ComBat or SVA algorithms to adjust for technical variability .
  • Meta-analysis : Aggregate data from public repositories (e.g., ProteomeXchange) to assess consensus expression patterns .

Q. How do researchers validate conflicting post-translational modification (PTM) sites reported for HEB?

Methodological Answer:

  • Orthogonal MS/MS : Use higher-energy collisional dissociation (HCD) and electron-transfer dissociation (ETD) to confirm PTM localization .
  • Site-directed Mutagenesis : Test functional impact of disputed phosphorylation sites (e.g., Ser-256) on HEB activity .

Ethical & Reproducibility Considerations

Q. What protocols ensure ethical use of human-derived samples in HEB studies?

Methodological Answer:

  • Informed Consent : Document participant consent for sample use in disease-specific research, per IRB guidelines .
  • De-identification : Remove all PHI (protected health information) prior to data deposition .
  • Data Transparency : Share raw data via repositories like PRIDE or GEO to enable independent validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.